Disodium 4,4'-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 4,4’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonate) is a complex organic compound with the molecular formula C34H32N2O8S2.2Na. It is also known by its trade name, C.I. Acid Blue 112 . This compound is primarily used as a dye and has significant applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4,4’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonate) involves multiple steps. The starting materials typically include anthraquinone derivatives and sulfonated aromatic amines. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity. The final product is usually isolated through filtration and purification techniques such as recrystallization .
Chemical Reactions Analysis
Types of Reactions
Disodium 4,4’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives .
Scientific Research Applications
Disodium 4,4’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonate) has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and identify compounds.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.
Mechanism of Action
The mechanism of action of Disodium 4,4’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonate) involves its interaction with molecular targets such as proteins and nucleic acids. The compound binds to these targets through various interactions, including hydrogen bonding and van der Waals forces. This binding can alter the structure and function of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Disodium 4,4’-((1,4-diamino-9,10-dihydro-9,10-dioxo-2,3-anthrylene)bis(oxy))bis(benzenesulphonate): Another anthraquinone-based dye with similar applications.
Disodium 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonate): A closely related compound with slight variations in its molecular structure.
Uniqueness
Disodium 4,4’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonate) is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it particularly suitable for applications in dyeing and staining, where precise color and stability are required .
Properties
CAS No. |
73398-31-9 |
---|---|
Molecular Formula |
C34H32N2Na2O8S2 |
Molecular Weight |
706.7 g/mol |
IUPAC Name |
disodium;4-[3-[[9,10-dioxo-4-[4-(4-sulfonatophenyl)butan-2-ylamino]anthracen-1-yl]amino]butyl]benzenesulfonate |
InChI |
InChI=1S/C34H34N2O8S2.2Na/c1-21(7-9-23-11-15-25(16-12-23)45(39,40)41)35-29-19-20-30(32-31(29)33(37)27-5-3-4-6-28(27)34(32)38)36-22(2)8-10-24-13-17-26(18-14-24)46(42,43)44;;/h3-6,11-22,35-36H,7-10H2,1-2H3,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |
InChI Key |
INKTYFQOKRETNH-UHFFFAOYSA-L |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)S(=O)(=O)[O-])NC2=C3C(=C(C=C2)NC(C)CCC4=CC=C(C=C4)S(=O)(=O)[O-])C(=O)C5=CC=CC=C5C3=O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.